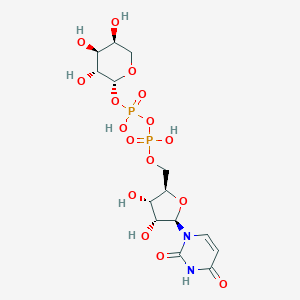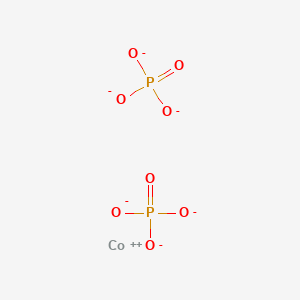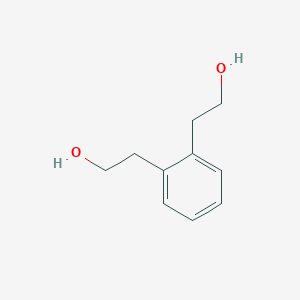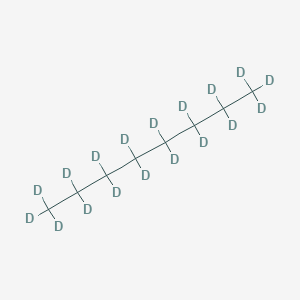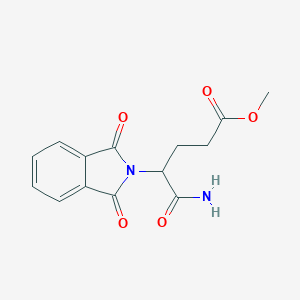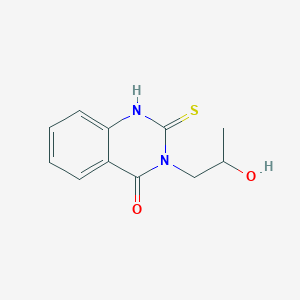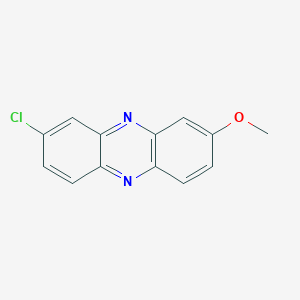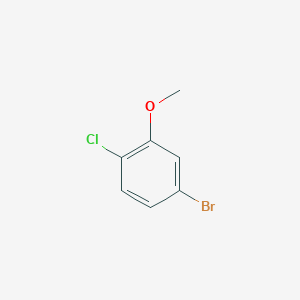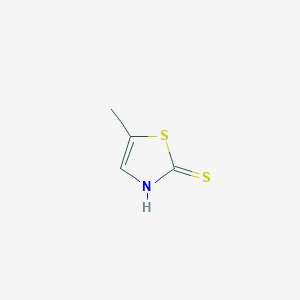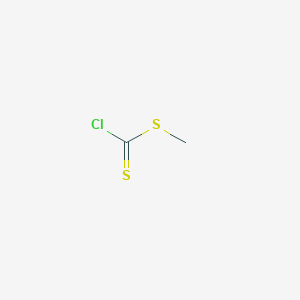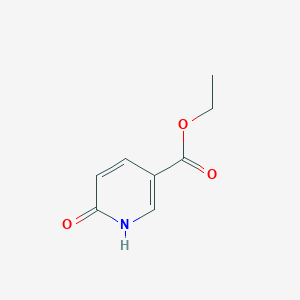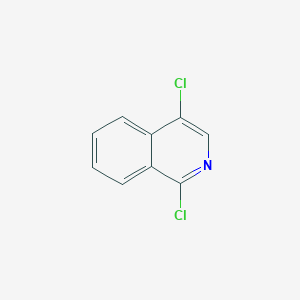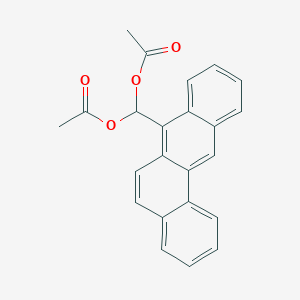
Benz(a)anthracene-7-methanediol, diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-7-methanediol, diacetate is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as B(a)A-7,8-diacetate and is a derivative of Benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) that is known to be carcinogenic. B(a)A-7,8-diacetate is synthesized using various methods, and its mechanism of action and biochemical effects have been investigated extensively.
Aplicaciones Científicas De Investigación
B(a)A-7,8-diacetate has been extensively studied for its potential applications in various fields, including toxicology, environmental science, and cancer research. This compound is used as a model compound to study the metabolism and toxicity of PAHs, which are known to be carcinogenic. B(a)A-7,8-diacetate is also used as a probe to study the DNA adduct formation and repair mechanisms in cells exposed to PAHs. Furthermore, B(a)A-7,8-diacetate is used as a standard reference material for the analysis of PAHs in environmental samples.
Mecanismo De Acción
B(a)A-7,8-diacetate is metabolized in the body to form reactive intermediates, which can bind covalently to DNA and other macromolecules, leading to the formation of adducts. These adducts can cause mutations and ultimately lead to cancer. B(a)A-7,8-diacetate is also known to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Efectos Bioquímicos Y Fisiológicos
B(a)A-7,8-diacetate has been shown to induce DNA damage and mutations in various cell types, including human lung cells and liver cells. This compound is also known to induce oxidative stress and inflammation, which can lead to cellular damage and dysfunction. Furthermore, B(a)A-7,8-diacetate has been shown to alter gene expression and signaling pathways, which can contribute to the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
B(a)A-7,8-diacetate is a useful tool for studying the metabolism and toxicity of PAHs, which are known to be carcinogenic. This compound is also a useful probe for studying DNA adduct formation and repair mechanisms in cells exposed to PAHs. However, B(a)A-7,8-diacetate has limitations in terms of its solubility and stability, which can affect its bioavailability and toxicity.
Direcciones Futuras
There are several future directions for research on B(a)A-7,8-diacetate. One area of research is to investigate the molecular mechanisms underlying the toxicity and carcinogenicity of this compound. Another area of research is to develop new methods for synthesizing and purifying B(a)A-7,8-diacetate. Furthermore, future research can focus on the development of new analytical methods for detecting and quantifying B(a)A-7,8-diacetate in environmental and biological samples. Finally, research can focus on the development of new strategies for preventing or treating PAH-induced cancer.
Métodos De Síntesis
B(a)A-7,8-diacetate is synthesized using various methods, including the reaction of Benz(a)anthracene with acetic anhydride and acetic acid in the presence of a catalyst. This method yields a mixture of products, including B(a)A-7,8-diacetate. Another method involves the reaction of Benz(a)anthracene with acetyl chloride in the presence of a catalyst to produce B(a)A-7,8-diacetate with high yield and purity.
Propiedades
Número CAS |
17012-91-8 |
|---|---|
Nombre del producto |
Benz(a)anthracene-7-methanediol, diacetate |
Fórmula molecular |
C23H18O4 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
[acetyloxy(benzo[a]anthracen-7-yl)methyl] acetate |
InChI |
InChI=1S/C23H18O4/c1-14(24)26-23(27-15(2)25)22-19-10-6-4-8-17(19)13-21-18-9-5-3-7-16(18)11-12-20(21)22/h3-13,23H,1-2H3 |
Clave InChI |
LRTXBMQWXYFKCR-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41)OC(=O)C |
SMILES canónico |
CC(=O)OC(C1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41)OC(=O)C |
Otros números CAS |
17012-91-8 |
Sinónimos |
7-(Diacetoxymethyl)benz[a]anthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



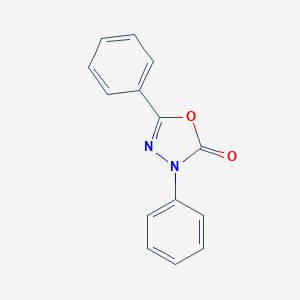
![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)
